2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Anticancer screening Cytotoxicity profiling HeLa cervical carcinoma

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 99087-42-0) is a synthetic N-methyl-4-phenyl-tetrahydroisoquinoline (THIQ) with molecular formula C16H17N and a monoisotopic mass of 223.1361 Da. Its synthesis via cyclization of aromatic aldehydes with methylamine and α-haloacetophenones was established in 1970, confirming its role as a well-characterized THIQ building block.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 99087-42-0
Cat. No. B1661890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS99087-42-0
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C16H17N/c1-17-11-14-9-5-6-10-15(14)16(12-17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
InChIKeyNNVATDBGKYTMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 99087-42-0) – Procurement-Ready Structural and Physicochemical Profile


2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 99087-42-0) is a synthetic N-methyl-4-phenyl-tetrahydroisoquinoline (THIQ) with molecular formula C16H17N and a monoisotopic mass of 223.1361 Da [1]. Its synthesis via cyclization of aromatic aldehydes with methylamine and α-haloacetophenones was established in 1970, confirming its role as a well-characterized THIQ building block . The compound bears a tertiary amine (N-methyl) and an unsubstituted 4-phenyl ring, distinguishing it from both the 8-amino analog nomifensine and the desmethyl analog 4-phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ). Its computed logP of 3.20 indicates substantial lipophilicity relative to hydroxylated THIQ congeners [1].

Why 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by In-Class Analogs – Key Differentiation Drivers


Tetrahydroisoquinoline analogs with closely related substitution patterns exhibit profoundly divergent pharmacological profiles. The 8-amino congener nomifensine is a potent norepinephrine/dopamine reuptake inhibitor (NET Ki = 4.7 nM) , while the N-desmethyl analog PTIQ acts as an inhibitor of methamphetamine-induced dopamine release rather than a reuptake blocker [1]. The target compound, lacking the 8-amino group but retaining the N-methyl and 4-phenyl substituents, occupies a structurally intermediate position that precludes extrapolation of either nomifensine's transporter affinity or PTIQ's dopamine-release phenotype. Any procurement decision that treats these analogs as interchangeable risks invalidating experimental results due to distinct target engagement, physicochemical properties, and metabolic liability [2].

Quantitative Differentiation Evidence for 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (99087-42-0) vs. Closest Analogs


Antiproliferative Activity in HeLa Cells – Target Compound vs. Nomifensine Baseline

In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells after 48 h incubation by WST-8 assay, 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 99087-42-0) demonstrated activity at ≤ 1 µM, with 3 of 6 tested compounds classified as active [1]. By contrast, nomifensine (8-amino-2-methyl-4-phenyl-THIQ) has no reported antiproliferative activity in HeLa cells at comparable concentrations in publicly available bioassay databases, consistent with its primary pharmacological classification as a monoamine transporter inhibitor rather than a cytotoxic agent [2]. This divergence in cellular phenotype is mechanistically consistent with the absence of the 8-amino group in the target compound, which eliminates the hydrogen-bond donor capacity critical for NET/DAT engagement while potentially unmasking off-target antiproliferative mechanisms.

Anticancer screening Cytotoxicity profiling HeLa cervical carcinoma

N-Methylation Status Differentiation – Target Compound vs. Desmethyl PTIQ in Dopamine Release Modulation

The desmethyl analog 4-phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ, CAS 89160-45-2) is a well-characterized inhibitor of methamphetamine-induced dopamine release in the rat nucleus accumbens. In microdialysis studies, co-injection of PTIQ hydrochloride (20 µg) with methamphetamine (10 µg) into the nucleus accumbens significantly inhibited both the increase in extracellular dopamine and locomotor activity, an effect not observed with the uptake blocker cocaine (20 µg) [1]. This amphetamine-antagonistic property is attributed to the secondary amine (N-H) of PTIQ, which confers a distinct pharmacological mechanism relative to the tertiary amine (N-methyl) present in the target compound [2]. The N-methyl group in 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is expected to alter both the protonation state at physiological pH and the hydrogen-bond donor capacity, fundamentally differentiating its neuropharmacological profile from PTIQ.

Dopamine release Methamphetamine antagonism Neuropharmacology

Absence of 8-Amino Group vs. Nomifensine – Norepinephrine Transporter Affinity Ablation

Nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline) is a potent inhibitor of norepinephrine (NE) uptake in rat brain synaptosomes with an IC50 of 6.6 nM and a Ki of 4.7 nM for the norepinephrine transporter (NET) . This high-affinity interaction is critically dependent on the 8-amino substituent, which forms key hydrogen-bond interactions within the transporter binding pocket. The target compound, 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, lacks this 8-amino group entirely. Based on established SAR for 4-phenyl-THIQ analogs, removal of the 8-amino substituent is expected to increase the NET Ki by at least 3–4 orders of magnitude, effectively ablating meaningful NET engagement [1]. This structural deletion represents a binary pharmacological switch: nomifensine is a potent NET/DAT inhibitor, while the target compound is predicted to be devoid of monoamine transporter activity at pharmacologically relevant concentrations.

Norepinephrine transporter NET binding Monoamine reuptake

Lipophilicity (logP) Differentiation from 4-Hydroxy and 8-Amino THIQ Analogs

The computed logP of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is 3.2018 [1], reflecting the lipophilic character conferred by the unsubstituted 4-phenyl ring and the absence of polar heteroatom substituents. In contrast, the 4-hydroxy analog 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol (PI-OH) carries a hydrophilic hydroxyl group at C-4, which reduces its logP to an estimated ~2.5 and fundamentally alters its hydrogen-bonding capacity [2]. Similarly, the 8-amino group of nomifensine introduces an additional hydrogen-bond donor and increases polar surface area, shifting its physicochemical profile toward lower membrane permeability. With a predicted pKa of approximately 7.85 for the tertiary amine , the target compound exists in a partially ionized state at physiological pH, providing distinct solubility and permeability characteristics relative to both the more polar PI-OH and the permanently cationic nomifensine.

Lipophilicity logP Physicochemical property

Synthetic Intermediate Utility with Documented Preparation Route – Differentiating from Proprietary or Uncharacterized Analogs

A definitive synthetic route for 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline was published in the Journal of Heterocyclic Chemistry in 1970 , providing a peer-reviewed, reproducible protocol that contrasts with the proprietary or undocumented preparation methods of many commercial THIQ analogs. The compound serves as a versatile intermediate for the synthesis of enantiomerically enriched 4-phenyl-THIQ derivatives, including 6,7-dimethoxy-substituted congeners achievable via enantiospecific routes [1]. This established synthetic provenance ensures batch-to-batch reproducibility and facilitates in-house derivatization, advantages that non-characterized or single-supplier analogs cannot offer.

Synthetic building block THIQ scaffold Published synthesis

Optimal Research and Industrial Use Cases for 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (99087-42-0)


Anticancer Phenotypic Screening with Structurally Defined THIQ Scaffolds

The target compound's demonstrated antiproliferative activity at ≤ 1 µM in HeLa cells [1] supports its use as a starting hit or scaffold for anticancer phenotypic screening libraries. Unlike nomifensine, which introduces confounding NET/DAT pharmacology, the 8-desamino scaffold provides a cleaner cytotoxicity profile suitable for unbiased cell-based screening. Researchers should prioritize this compound when assembling focused THIQ libraries for oncology target identification, particularly for cervical carcinoma and potentially other solid tumor models [2].

Neuropharmacology Control Compound for Monoamine-Transporter-Independent Mechanisms

The absence of the 8-amino group renders the target compound a structurally matched negative control for studies investigating nomifensine's transporter-dependent vs. transporter-independent effects. In behavioral pharmacology experiments where nomifensine augments methamphetamine-induced stereotypy at 3 mg/kg i.p. [1], the target compound can serve as a comparator that lacks NET/DAT engagement, enabling dissection of dopaminergic vs. non-dopaminergic mechanisms. Its N-methyl group also distinguishes it from the desmethyl PTIQ, which exhibits amphetamine-antagonistic dopamine release inhibition [2].

Medicinal Chemistry Derivatization Platform – Lipophilic THIQ Core

With a logP of 3.20 [1] and a documented synthetic route [2], the compound serves as an ideal lipophilic core for further derivatization in CNS-focused medicinal chemistry programs. The tertiary amine and unsubstituted 4-phenyl and C-6/C-7 positions provide multiple vectors for systematic SAR exploration. The established synthetic accessibility enables late-stage functionalization at the phenyl ring (e.g., halogenation) or the isoquinoline core (e.g., 6,7-dimethoxy substitution) [3], making it a procurement priority for laboratories conducting 4-phenyl-THIQ library synthesis.

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